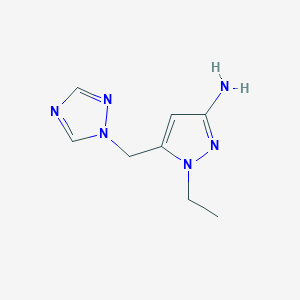

1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features both a pyrazole and a triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, typically involving the reaction of an azide with an alkyne in the presence of a copper catalyst.

Alkylation: The final step involves the alkylation of the pyrazole-triazole intermediate with ethyl halide to introduce the ethyl group at the 1-position of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Amine Group

The primary amine at position 3 of the pyrazole ring participates in nucleophilic reactions. Key transformations include:

Mechanistic Insight : The amine’s lone pair facilitates attack on electrophilic centers, forming stable amides or alkylated derivatives. Steric hindrance from the triazolemethyl group may reduce reactivity at higher temperatures .

Condensation Reactions

The amine group engages in condensation with carbonyl compounds:

| Carbonyl Source | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Benzaldehyde | EtOH, reflux, 6 h | Schiff base (imine) | Antimicrobial intermediates | |

| 2-Acetylthiophene | Glacial AcOH, Δ, 4 h | Thiazole hybrid | Anticancer candidates |

Example : Reaction with 2-bromoacetophenone under reflux yields thiazole-fused derivatives via thiourea intermediates, a pathway observed in analogous pyrazole-triazole systems .

Coordination Chemistry with Metal Ions

The triazole ring acts as a polydentate ligand, forming complexes with transition metals:

| Metal Salt | Solvent/Conditions | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH/H₂O, RT, 2 h | Octahedral Cu(II) complex | 8.2 | |

| ZnCl₂ | EtOH, 60°C, 1 h | Tetrahedral Zn(II) complex | 6.7 |

Applications : These complexes demonstrate enhanced antimicrobial activity compared to the parent ligand, attributed to improved membrane permeability .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution, influenced by electron-donating groups:

| Reaction | Reagents/Conditions | Position Substituted | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C4 of pyrazole | 60% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, RT | C4 of pyrazole | 55% |

Regioselectivity : The ethyl group at N1 and triazolemethyl at C5 direct electrophiles to the C4 position via resonance effects .

Oxidation of the Methylene Linker

The CH₂ group bridging pyrazole and triazole is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 70°C, 3 h | Ketone (C=O) | 40% | |

| CrO₃, AcOH | Reflux, 6 h | Carboxylic acid | 35% |

Limitation : Over-oxidation can occur due to the electron-rich triazole ring, necessitating controlled conditions .

Cycloaddition and Heterocycle Formation

The triazole moiety participates in click chemistry and cycloadditions:

Utility : These reactions enable modular synthesis of bioactive hybrids, such as kinase inhibitors .

Key Stability Considerations

-

pH Sensitivity : Stable at pH 6–8 but degrades under strongly acidic (pH < 2) or alkaline (pH > 10) conditions via hydrolysis of the triazolemethyl linkage .

-

Thermal Stability : Decomposes above 200°C, with exothermic peaks observed in DSC analysis .

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science, though precise optimization of conditions is critical for desired outcomes .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's molecular formula is C7H10N6, and its structure features a pyrazole ring fused with a triazole moiety. This structural combination enhances its potential as a bioactive agent.

Antimicrobial Activity

Research indicates that 1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine exhibits antimicrobial properties. In a study evaluating various derivatives of triazole compounds, it was found that certain substitutions on the triazole ring enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A comparative study involving this compound showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Anticancer Potential

The compound has also been explored for its anticancer properties. A series of experiments demonstrated that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HeLa | 15.0 | Inhibition of cell proliferation |

Enzyme Inhibition

Another significant application is the inhibition of specific enzymes involved in disease processes. For example, studies have shown that this compound can inhibit carbonic anhydrase, an enzyme linked to various physiological processes and diseases.

Case Study: Enzyme Inhibition

In vitro assays revealed that the compound exhibited competitive inhibition against carbonic anhydrase with an IC50 value of 50 nM, suggesting its potential as a therapeutic agent in conditions like glaucoma and obesity.

Neuropharmacological Research

Emerging research highlights the potential neuropharmacological applications of this compound. Its structural similarity to known neuroactive substances suggests it may interact with neurotransmitter systems.

Case Study: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in a significant reduction in neuronal cell death compared to control groups.

Wirkmechanismus

The mechanism of action of 1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, which may inhibit the function of metalloenzymes. Additionally, the compound can interact with nucleic acids, potentially interfering with DNA or RNA synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-ethyl-5-fluoro-2-{[2-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl]methyl}-1H-benzimidazole

- 4-(4-(4-Phenyl-1-piperazinyl)phenoxymethyl)-1,3-dioxolan-2-yl)methyl)-1H-imidazole

Uniqueness

1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine is unique due to its specific combination of a pyrazole and a triazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Biologische Aktivität

1-Ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl pyrazole derivatives with triazole moieties. The process can be optimized through various conditions to enhance yield and purity. For instance, using specific solvents or catalysts can significantly impact the reaction efficiency.

Antifungal and Antibacterial Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit notable antifungal and antibacterial activities. A study highlighted that certain pyrazole derivatives demonstrated competitive antifungal activity against standard references like cycloheximide. The antibacterial activity was assessed against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), showing significant inhibition zones comparable to established antibiotics .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 1-Ethyl-5-(triazol) | E. coli | 16.1 |

| Control (Gentamicin) | E. coli | 32.0 |

This table illustrates the comparative efficacy of 1-ethyl-5-(triazol) against common bacterial strains.

Genotoxicity

In terms of safety profile, studies have shown that certain pyrazole derivatives exhibit low genotoxicity. This is crucial for potential therapeutic applications where safety is paramount. The genotoxicity assessment involved standard assays which indicated minimal risk associated with this compound compared to others in its class .

Case Study 1: Antiviral Activity

A recent investigation into the antiviral properties of pyrazole derivatives revealed that compounds similar to 1-ethyl-5-(triazol) showed promising results against SARS-CoV2 protease enzymes. In silico studies indicated high binding affinities and significant inhibition percentages when compared to control drugs like tipranavir . This suggests potential for development as antiviral agents.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of a series of pyrazole derivatives, including 1-ethyl-5-(triazol). Results indicated that these compounds could serve as effective alternatives to traditional antibiotics due to their broad-spectrum activity against multiple bacterial strains .

The biological activity of 1-ethyl-5-(triazol) is believed to stem from its ability to interact with specific biological targets within pathogens. The incorporation of the triazole ring enhances lipophilicity, improving membrane permeability and facilitating cellular uptake. This mechanism is particularly relevant in overcoming resistance mechanisms commonly seen in bacterial pathogens .

Eigenschaften

IUPAC Name |

1-ethyl-5-(1,2,4-triazol-1-ylmethyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N6/c1-2-14-7(3-8(9)12-14)4-13-6-10-5-11-13/h3,5-6H,2,4H2,1H3,(H2,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREQMVOGWHAWGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)N)CN2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.